molecular formula C16H14N6O B2601473 N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097868-45-4

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2601473
CAS RN: 2097868-45-4
M. Wt: 306.329
InChI Key: NAZUEWBJIWAGOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .


Molecular Structure Analysis

Quinoxaline is a heterocyclic compound with a bicyclic structure, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrazine ring .


Chemical Reactions Analysis

The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .

Scientific Research Applications

Chemotherapeutic Drug Development

Quinoxaline derivatives, including “N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine”, have been studied for their potential in chemotherapeutic drug development . They have shown a wide range of biological activity, which makes them promising for the development of drugs targeting various diseases .

Antibacterial Applications

Quinoxaline derivatives have found application in the clinic as antibacterial drugs . The presence of two N-oxide groups in these compounds determines their pharmaceutical properties, such as antibacterial activity .

Antitumor Applications

The importance of nitrogen heterocycles as key pharmacophoric moieties lies in the synthesis of novel anticancer compounds . Quinoxaline derivatives, including “N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine”, could potentially be used in the development of new anticancer drugs .

Antifungal Applications

Quinoxaline derivatives also exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Insecticidal Applications

Quinoxaline derivatives have shown insecticidal properties . They could potentially be used in the development of new insecticides .

Herbicidal Applications

Quinoxaline derivatives have demonstrated herbicidal properties . This suggests that they could be used in the development of new herbicides .

Antiparasitic Applications

Quinoxaline derivatives present a promising class for the development of new drugs targeting parasitic diseases such as malaria, trypanosomiasis, leishmaniasis, and amoebiasis .

Antimycobacterial Applications

Quinoxaline derivatives have shown potential as antimycobacterial agents . They could potentially be used in the development of new drugs to treat tuberculosis .

Mechanism of Action

While the specific mechanism of action for this compound is not known, quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . This suggests that compounds containing a quinoxaline moiety, such as the one you mentioned, may also be of interest in future research.

properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c23-16(14-7-18-12-3-1-2-4-13(12)21-14)22-8-11(9-22)20-15-5-6-17-10-19-15/h1-7,10-11H,8-9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZUEWBJIWAGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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